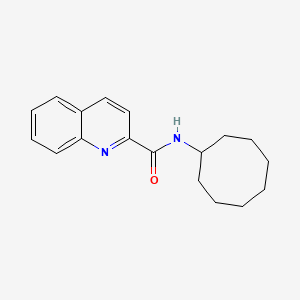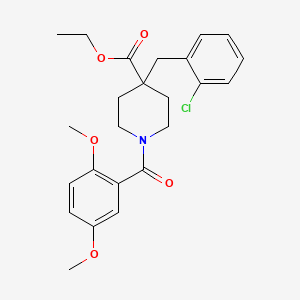
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as TTA-500, is a chemical compound that has been widely used in scientific research due to its unique properties. TTA-500 is a selective and potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays an important role in regulating lipid metabolism and inflammation.
作用機序
The mechanism of action of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves binding to the ligand-binding domain of PPARα, leading to a conformational change that enables the receptor to interact with coactivator proteins and initiate transcription of target genes. This results in increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation.
Biochemical and Physiological Effects
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in animal models and cell cultures. These include increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to improve mitochondrial function and increase energy expenditure.
実験室実験の利点と制限
One advantage of using N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its selectivity and potency for PPARα. This allows for specific activation of PPARα without affecting other nuclear receptors. However, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide is not soluble in water and requires the use of organic solvents for administration, which may complicate experimental design.
将来の方向性
There are several future directions for research on N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting potential applications in this area. Another future direction is the development of more potent and selective PPARα agonists based on the structure of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, which may have improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties as a selective and potent agonist of PPARα. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has a variety of biochemical and physiological effects, including increased fatty acid oxidation, decreased triglyceride synthesis, improved insulin sensitivity, reduced inflammation, and protection against liver damage. While N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has some limitations in lab experiments, it remains a valuable tool for investigating the role of PPARα in various biological processes.
合成法
The synthesis of N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves several steps, starting from the reaction of 3-iodoaniline with 2,4,5-trimethylphenol to form 3-iodo-2,4,5-trimethoxyaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(3-iodophenyl)-2-(2,4,5-trimethoxyphenyl)acetamide, which is subsequently hydrolyzed to N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide. The overall yield of this synthesis method is around 10%.
科学的研究の応用
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been widely used in scientific research to investigate the role of PPARα in various biological processes. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to activate PPARα in a selective and potent manner, leading to a variety of physiological effects.
特性
IUPAC Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKATXFTQWDGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-(2,4,5-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)
![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)